2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(2,4-dinitrophenyl) acetamide, a compound closely related to the one of interest, involves the use of 1H and 13C NMR spectroscopy, ESI-MS, and elemental analysis. The synthesis process is not detailed in the abstract, but these techniques are typically used to confirm the structure of the synthesized compound . Another related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide was determined using X-ray crystallography, revealing that it crystallizes in the monoclinic space group P21/n. The structure features intramolecular hydrogen bonding with the S(6) motif between the amide group and the nitro group at the ortho position. Intermolecular C–H⋯O interactions contribute to the crystal packing . Similarly, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction analysis
Scientific Research Applications
1. Structural Analysis and Conformation
A study by Gowda et al. (2007) examined similar compounds to 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide, focusing on their molecular structure and conformation. They analyzed the N—H bond conformation and intermolecular hydrogen bonds, which can provide insights into the physical and chemical properties of these compounds (Gowda et al., 2007).
2. Antibacterial Activity
Cordeiro et al. (2020) explored the antibacterial potential of a similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, against Klebsiella pneumoniae. This research highlights the significance of the chloro atom in enhancing antibacterial activity and provides a basis for the development of new antibacterial drugs (Cordeiro et al., 2020).
3. Antimalarial Activity
Werbel et al. (1986) conducted a study on acetamides, including compounds similar to 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide, for their antimalarial activity. Their research found a correlation between the antimalarial potency and the structural properties of these compounds (Werbel et al., 1986).
4. Application in Polymer Synthesis
Begunov and Valyaeva (2015) reported on the use of N-(4,5-dichloro-2-nitrophenyl)acetamide, a related compound, in synthesizing new monomers for polybenzimidazoles. This demonstrates the potential use of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide in advanced material synthesis (Begunov & Valyaeva, 2015).
5. Dye Intermediate Market
Drabina et al. (2009) investigated a substance similar to 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide in the context of dye intermediates, focusing on its characterization and synthesis. This research can provide insights into the role of such compounds in the dye industry (Drabina et al., 2009).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These statements indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-4-9(14)12-8-2-1-7(13(15)16)3-6(8)5-11/h1-3H,4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPITXYMVJWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399569 | |
Record name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyano-4-nitrophenyl)acetamide | |
CAS RN |
131456-85-4 | |
Record name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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